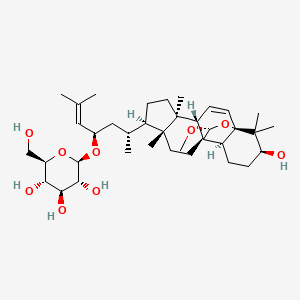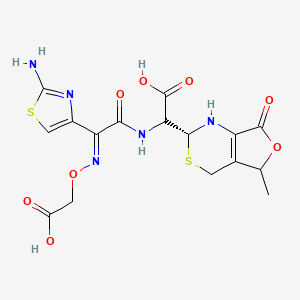
Cefixime EP Impurity A (Technical Grade)(Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A mixture of diastereomers refers to a combination of stereoisomers that are not mirror images of each other and are non-superimposable. Diastereomers have different physical properties such as melting points, boiling points, and densities, which makes them distinct from enantiomers . These compounds are crucial in various fields, including pharmaceuticals, where the different physical and chemical properties of diastereomers can lead to different biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of diastereomers often involves the use of chiral reagents or catalysts to induce stereoselectivity in the reaction. One common method is the diastereomeric recrystallization , where a racemic mixture is converted into diastereomers via covalent bond formation with an enantiopure resolving agent or by salt formation . High-performance liquid chromatography (HPLC) on a chiral stationary phase is also widely used for the separation and preparation of enantiopure compounds from diastereomeric mixtures .
Industrial Production Methods
In industrial settings, the production of diastereomers can involve large-scale optical resolution techniques, where racemic mixtures are separated into individual enantiomers and diastereomers using resolving agents. This method is cost-effective and operationally simple, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Diastereomers can undergo various chemical reactions, including:
Oxidation: Diastereomers can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where diastereomers react with nucleophiles under different conditions to form new products.
Common Reagents and Conditions
The reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific diastereomer and the reaction conditions. For instance, oxidation of a diastereomeric alcohol may yield different ketones or aldehydes, while reduction of a diastereomeric ketone may produce different alcohols.
Aplicaciones Científicas De Investigación
Diastereomers have a wide range of applications in scientific research:
Chemistry: They are used in the study of stereochemistry and the development of new synthetic methods.
Biology: Diastereomers are important in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Medicine: Many pharmaceuticals are diastereomeric mixtures, and their different biological activities are studied to develop more effective drugs.
Industry: Diastereomers are used in the production of agrochemicals, flavors, and fragrances
Mecanismo De Acción
The mechanism by which diastereomers exert their effects involves interactions with specific molecular targets and pathways. For example, in the case of therapeutic oligonucleotides, diastereomers can interact with nucleic acids to regulate gene expression . The specific interactions depend on the structure of the diastereomer and the target molecule.
Comparación Con Compuestos Similares
Diastereomers are often compared with enantiomers, which are mirror images of each other and have identical physical properties except for their interaction with polarized light. Unlike enantiomers, diastereomers have different physical properties and reactivity, making them unique in their applications . Similar compounds include:
Enantiomers: Mirror image stereoisomers.
Meso Compounds: Compounds with multiple chiral centers that are superimposable on their mirror images.
Geometric Isomers: Compounds with different spatial arrangements of atoms around a double bond or ring structure.
Propiedades
Fórmula molecular |
C16H17N5O8S2 |
|---|---|
Peso molecular |
471.5 g/mol |
Nombre IUPAC |
2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl]acetic acid |
InChI |
InChI=1S/C16H17N5O8S2/c1-5-6-3-30-13(20-9(6)15(27)29-5)11(14(25)26)19-12(24)10(21-28-2-8(22)23)7-4-31-16(17)18-7/h4-5,11,13,20H,2-3H2,1H3,(H2,17,18)(H,19,24)(H,22,23)(H,25,26)/b21-10+/t5?,11?,13-/m1/s1 |
Clave InChI |
AASJUVXHJFSORA-GAHZDYRSSA-N |
SMILES isomérico |
CC1C2=C(C(=O)O1)N[C@H](SC2)C(C(=O)O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N |
SMILES canónico |
CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]-4,4-diphenylbutyl]-[(1R)-1-amino-3-phenylpropyl]phosphinic acid](/img/structure/B15293330.png)
![(Z)-N'-hydroxy-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanimidamide](/img/structure/B15293335.png)

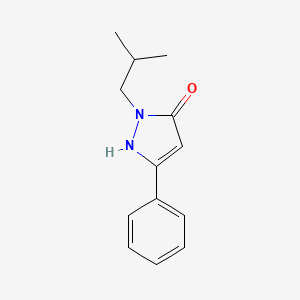
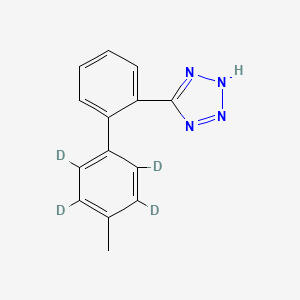
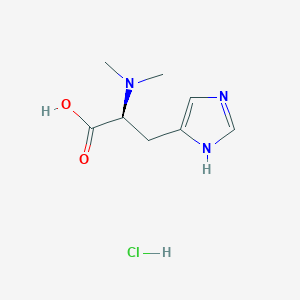
![4-amino-1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15293373.png)
![2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B15293388.png)
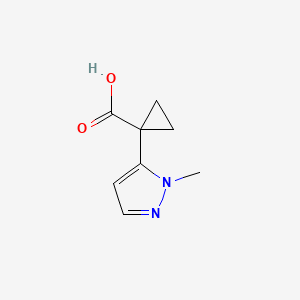
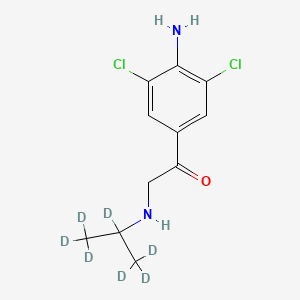
![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/structure/B15293404.png)
![(S)-2-[(1,1'-Biphenyl)-2-yloxy]propanoic Acid](/img/structure/B15293406.png)

